5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the CAS Number: 1199783-14-6 . It has a linear formula of C10H12CLF2N . The compound has a molecular weight of 219.66 . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is 5,7-difluoro-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride . The InChI code for this compound is 1S/C10H11F2N.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H . The InChI key is ADAKOZOQLXJQTC-UHFFFAOYSA-N .Scientific Research Applications
Stereoselective Synthesis Processes
A study by Han et al. (2007) describes a multikilogram-scale, stereoselective process for the synthesis of a closely related compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This process involves the synthesis of sulfinyl imine and its stereoselective reduction, yielding the target compound with high chemical and stereochemical purity. The scalability of this process indicates its potential for large-scale production in pharmaceutical applications (Han et al., 2007).
Applications in Material Science
Chung et al. (2008) synthesized a series of novel organosoluble fluorinated polyimides from a monomer related to 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. These polyimides exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for applications in electronic and aerospace industries where such properties are crucial (Chung & Hsiao, 2008).
Pharmacological Research
Hamdy et al. (2013) explored the synthesis and tumor inhibitory and antioxidant activity of new polyfunctionally substituted tetrahydronaphthalene derivatives. These compounds, including variations of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, showed promising potency against liver cancer cells, highlighting the potential of such derivatives in the development of new anticancer drugs (Hamdy et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAKOZOQLXJQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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